Tert-butyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Description
Tert-butyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is a thiophene-based compound characterized by a tert-butyl ester group, a 4-chlorophenyl substituent, and an amino functionality at the 2-position. Its structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. This article compares its structural, spectroscopic, and reactivity profiles with closely related analogs, emphasizing substituent effects and empirical data from recent studies.
Properties
IUPAC Name |
tert-butyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-15(2,3)19-14(18)12-11(8-20-13(12)17)9-4-6-10(16)7-5-9/h4-8H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUHRNFFSKFCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chloroacetophenone and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine, such as tert-butylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a chlorophenylboronic acid derivative.
Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Tert-butyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.
Industry: Utilized in the development of new materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Halogen-Substituted Phenyl Derivatives
- Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS 350997-10-3): The methyl ester group reduces steric bulk compared to tert-butyl, enhancing solubility in polar solvents. The 4-chlorophenyl group introduces moderate steric hindrance and electron-withdrawing effects, facilitating electrophilic substitutions .
- tert-Butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate: Fluorine’s higher electronegativity enhances electron-withdrawing effects, which may alter reactivity in cross-coupling reactions compared to the chloro analog .
Ester Group Variations
- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS 65234-09-5): The ethyl ester offers intermediate steric bulk and lipophilicity between methyl and tert-butyl esters. Ethyl esters are generally more hydrolytically labile than tert-butyl esters, which are stable under acidic conditions .
Extended Conjugation Systems
- Reported yield (68%) suggests efficient synthesis despite increased steric demands . Spectroscopic Data: HRMS (ESI): [M+H]+ = 416.1301 .
- tert-Butyl 5-(2-naphthoyl)-2-amino-4-(4-fluorobenzoyl)thiophene-3-carboxylate: Bulkier naphthoyl and fluorobenzoyl groups significantly increase steric hindrance, reducing reaction yields (e.g., 62% for a related compound) .
Spectroscopic and Analytical Data Comparison
Reactivity and Functionalization Potential
Steric Effects :
- Benzoyl/naphthoyl groups at the 5-position increase electron delocalization, altering redox properties .
Metal Coordination :
- Carboxylate moieties in methyl/ethyl esters show higher propensity for metal chelation than tert-butyl esters, which are sterically shielded .
Biological Activity
Tert-butyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is a synthetic organic compound classified under thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of specific functional groups, such as the tert-butyl ester and chlorophenyl moiety, contributes to its unique chemical properties and biological efficacy.
Molecular Characteristics
- Molecular Formula : C15H16ClNO2S
- Molecular Weight : 295.81 g/mol
- LogP : 4.018 (indicating hydrophobicity)
- PSA (Polar Surface Area) : 80.56 Ų
These properties suggest that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems.
Antimicrobial Properties
Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated low micromolar inhibitory concentrations, suggesting strong antibacterial properties.
Case Study: Antibacterial Activity
In a comparative study, the compound was tested against standard antibiotics. Results showed that it inhibited biofilm formation in E. coli UTI89 at concentrations as low as 50 µg/mL, outperforming some conventional antibiotics .
Anticancer Activity
Thiophene derivatives have also been explored for their anticancer potential. This compound has shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies revealed that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value comparable to doxorubicin, a standard chemotherapy drug . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Functional Group | Influence on Activity |
|---|---|
| Tert-butyl Ester | Enhances lipophilicity and bioavailability |
| Amino Group | Increases interaction with biological targets |
| Chlorophenyl Moiety | Modulates electronic properties, enhancing binding affinity |
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound:
| Activity Type | Test Organism/Cell Line | Result/IC50 Value |
|---|---|---|
| Antibacterial | E. coli UTI89 | Inhibition at 50 µg/mL |
| Anticancer | MCF-7 Breast Cancer Cells | IC50 comparable to doxorubicin |
| Antifungal | Various fungal strains | Potent activity observed |
Future Directions in Research
Ongoing research is focused on optimizing the synthesis of this compound analogs to enhance efficacy and reduce toxicity. Investigations into its mechanism of action at the molecular level are also underway, aiming to elucidate how structural modifications impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
